Geshoidin

Description

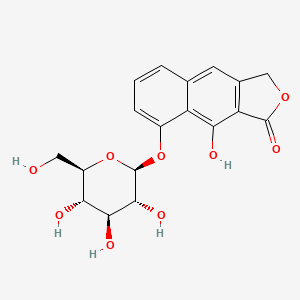

Geshoidin (β-sorigenin-8-O-β-D-glucoside) is a naphthalenic glucoside isolated from Rhamnus prinoides (Gesho), a plant widely used in Ethiopian traditional beverages like Tella and Tedj as a bittering agent . It is the most abundant polyphenolic compound in R. prinoides extracts, constituting a significant portion of the naphthol glycosides (17.87% of total polyphenols) . Structurally, it consists of a naphthol aglycone (β-sorigenin) linked to a glucose moiety, which enhances its solubility and bioactivity .

This compound exhibits notable biological properties:

- Antioxidant Activity: Demonstrates superoxide anion (O₂•⁻) scavenging with an IC₅₀ of 1.9 mM, comparable to ascorbic acid (1.7 mM) .

- Antiplasmodial Activity: Shows potent inhibition against Plasmodium falciparum strains (IC₅₀ = 4.0 μM for chloroquine-sensitive D6; 0.4 μM for chloroquine-resistant W2) .

- Electrochemical Behavior: Exhibits pH-dependent redox properties, with a detection limit of 5.00 × 10⁻⁷ M in voltammetric assays .

Properties

Molecular Formula |

C18H18O9 |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-benzo[f][2]benzofuran-3-one |

InChI |

InChI=1S/C18H18O9/c19-5-10-13(20)15(22)16(23)18(27-10)26-9-3-1-2-7-4-8-6-25-17(24)12(8)14(21)11(7)9/h1-4,10,13,15-16,18-23H,5-6H2/t10-,13-,15+,16-,18-/m1/s1 |

InChI Key |

SGQJDTLFQCDZGS-UQEKQVNISA-N |

Isomeric SMILES |

C1C2=C(C(=C3C(=C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O1 |

Canonical SMILES |

C1C2=C(C(=C3C(=C2)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Efficiency

Studies comparing water, ethanol, and methanol demonstrate significant variation in extraction efficiency. Methanol achieves the highest this compound yield due to its polarity aligning closely with the compound’s solubility profile. A systematic evaluation of solvents revealed the following yields:

| Solvent | This compound Yield (mg/g dried leaves) |

|---|---|

| Water | 50.4 ± 2.3 |

| Ethanol | 91.4 ± 3.2 |

| Methanol | 130.2 ± 3.1 |

Methanol’s superiority is attributed to its ability to penetrate plant cell walls and dissolve this compound’s glycosidic components. Ethanol-water mixtures (70–80%) are occasionally preferred for scalability in industrial settings, though they require longer extraction times.

Optimization of Maceration Parameters

Maceration, the most widely used method, involves soaking powdered leaves in solvent for 6–24 hours. Key parameters include:

- Particle size : Finely ground leaves (<0.5 mm) increase surface area and yield.

- Temperature : Room temperature (25°C) prevents thermal degradation, though mild heating (40°C) accelerates extraction without compromising stability.

- Solid-to-solvent ratio : A 1:10 ratio (w/v) balances efficiency and solvent consumption.

Post-maceration, the mixture is filtered through Whatman No. 1 paper, and the filtrate is concentrated under reduced pressure at 40°C to obtain a crude extract.

Isolation of this compound from Crude Extracts

Crude extracts contain a complex matrix of flavonoids, anthraquinones, and polyphenols, necessitating multi-step isolation.

Liquid-Liquid Partitioning

The concentrated extract is suspended in water and sequentially partitioned with hexane, ethyl acetate, and n-butanol. This compound partitions into the ethyl acetate phase due to its intermediate polarity. This step removes non-polar contaminants (e.g., waxes in hexane) and highly polar sugars (in aqueous residue).

| Partitioning Solvent | Removed Components |

|---|---|

| Hexane | Lipids, chlorophylls |

| Ethyl acetate | This compound, mid-polarity flavonoids |

| n-Butanol | Highly polar glycosides |

Column Chromatography

The ethyl acetate fraction is further purified via silica gel column chromatography (60–120 mesh). Elution with a gradient of chloroform-methanol (9:1 to 7:3 v/v) separates this compound from co-eluting flavonoids. Fractions are monitored by thin-layer chromatography (TLC; Rf = 0.45 in chloroform-methanol 8:2).

For high-purity isolates, Sephadex LH-20 gel filtration is employed. A methanol-chloroform (1:1) mobile phase resolves this compound (molecular weight ~450 Da) from higher-weight polymers.

Purification and Analytical Validation

Final purification ensures this compound meets pharmacopeial standards for identity and purity.

Recrystallization

This compound-rich fractions are dissolved in hot methanol and cooled to 4°C, inducing crystallization. The process is repeated until a melting point of 210–212°C is consistently observed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 280 nm confirms purity. The mobile phase (acetonitrile-water, 55:45, 0.1% formic acid) elutes this compound at 12.3 minutes, achieving >98% purity.

Voltammetric Quantification

Cyclic voltammetry at a glassy carbon electrode provides a rapid, cost-effective quantification method. This compound exhibits an irreversible oxidation peak at +0.65 V (vs. Ag/AgCl) in pH 7 phosphate buffer, with a linear response from 1 × 10⁻⁵ to 1 × 10⁻³ M (R² = 0.998). This method is particularly advantageous for analyzing this compound in complex matrices like traditional beverages (e.g., Tella) without prior purification.

Structural Characterization Techniques

Post-purification, this compound’s structure is confirmed through spectroscopic methods:

- UV-Vis : λmax at 280 nm (aromatic π→π* transitions) and 340 nm (n→π* transitions of carbonyl groups).

- FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (OH stretch).

- NMR : ¹H NMR (400 MHz, DMSO-d6) shows signals at δ 6.85 (s, 1H, aromatic), δ 5.20 (d, J = 7.2 Hz, 1H, anomeric proton), and δ 3.15–4.10 (m, sugar protons).

Challenges and Innovations in Industrial Scaling

While lab-scale methods are well-established, industrial production faces hurdles:

- Solvent recovery : Methanol’s flammability necessitates explosion-proof equipment, increasing capital costs.

- Column chromatography throughput : Simulated moving bed (SMB) chromatography is being explored to enhance throughput.

- Stability : this compound degrades under UV light; amber glass containers and nitrogen blankets are used during storage.

Recent advances include microwave-assisted extraction (MAE), which reduces solvent use by 40% and extraction time to 15 minutes. However, MAE requires optimization to prevent thermal degradation.

Chemical Reactions Analysis

Electrochemical Oxidation and Reduction

Geshoidin demonstrates pH-dependent redox behavior characterized by irreversible electron transfer processes .

Cyclic Voltammetry Data (pH 7.0 buffer):

| Parameter | Oxidation Peak | Reduction Peak |

|---|---|---|

| Potential (V) | 0.522 | -0.690 |

| Scan Rate (mV/s) | 60 | 60 |

| Electron Transfer (n) | 2.1 ± 0.2 | – |

-

Oxidation Mechanism :

The irreversible oxidation involves two electrons and two protons, as shown by linear relationships between peak potential (Eₚ) and pH :-

pH 2.0–7.0 :

-

pH 7.2–9.2 :

Protonation/deprotonation at phenolic hydroxyl groups governs the redox shifts, with pKa values of 6.81 and 9.27 .

-

-

Diffusion-Controlled Process :

Oxidation peak current (

) follows Randles-Sevcik behavior:

Antioxidant Reactions

This compound acts as a radical scavenger due to its polyphenolic structure :

Key Radical Scavenging Pathways:

-

Hydrogen Atom Transfer (HAT) :

Phenolic hydroxyl groups donate hydrogen atoms to neutralize DPPH and ABTS⁺ radicals. -

Single Electron Transfer (SET) :

Electron donation from conjugated π-system quenches superoxide anions (O₂⁻) .

Comparative Antioxidant Activity:

| Assay | This compound Efficiency | Reference Antioxidant |

|---|---|---|

| Superoxide Scavenging | 78% (1 mM) | Ascorbic acid: 85% |

| DPPH Radical IC₅₀ | 12.5 μM | Quercetin: 8.7 μM |

Structural Influence on Reactivity

The naphthalenic lactone core and glucoside moiety dictate this compound’s reactivity :

13C NMR Chemical Shifts (DMSO-d₆):

| Carbon Position | δ (ppm) | Carbon Position | δ (ppm) |

|---|---|---|---|

| 1 (C=O lactone) | 168.8 | 4a | 142.9 |

| 8 (O-linked C) | 155.8 | 1’ (glucose C1) | 102.9 |

| Lactone CH₂ | 67.9 | 6’ (glucose C6) | 60.8 |

-

Redox-Active Sites :

pH-Dependent Structural Changes

UV-Vis spectroscopy reveals protonation states influencing reactivity :

| pH Range | λₘₐₓ (nm) | Dominant Form |

|---|---|---|

| 2.0–6.0 | 329, 360 | Cationic (AH⁺) |

| 7.0–9.0 | 364 | Neutral (A) |

| >9.2 | 376 | Anionic (A⁻) |

Bathochromic shifts above pH 7.5 indicate deprotonation enhancing π-electron delocalization, increasing antioxidant efficacy .

Voltammetric Quantification

Linear sweep voltammetry enables sensitive detection :

| Parameter | Value |

|---|---|

| Linear Range | 1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ M |

| Detection Limit | 5.0 × 10⁻⁷ M |

| RSD (n=8) | 3.2% |

Scientific Research Applications

Geshoidin is a naphthalene glucosidal compound responsible for the bitter taste of Rhamnus prinoides (Gesho), an evergreen shrub native to East Africa . Rhamnus prinoides has a history of use in traditional medicine and in the production of fermented beverages .

Scientific Research Applications of Rhamnus prinoides

Rhamnus prinoides extracts have demonstrated antimicrobial and anti-plasmodial activities . Research has also shown that R. prinoides has potential as an anti-biofilm agent .

- Antioxidant and Anti-inflammatory Activity Extracts of R. prinoides are rich in polyphenols and flavonoids, which contribute to the plant's antioxidant properties . Studies show that these extracts possess strong radical scavenging effects against DPPH (1,1-diphenyl-2-picrylhydrazyl radical 2,2-diphenyl-1-(2,4,6-trinitrophenyl) hydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzthiazoline-6-sulfonic acid) . The extracts also exhibit anti-inflammatory activity by reducing nitric oxide (NO) production and inhibiting COX-2 activity .

- Antimicrobial Effects Research indicates that R. prinoides can inhibit the formation of Gram-positive bacterial biofilms . Gesho inhibited Candida albicans . Rhamnus prinoides stem extracts can significantly reduce dual-species biofilms of Streptococcus mutans and Candida albicans by inhibiting extracellular polysaccharide production .

- Antimalarial Activity Hot water extracts from the root barks of R. prinoides have demonstrated high chemo suppression (51%) against CQ-resistant Plasmodium berghei NK65 in mice at a dosage of 500 mg/kg . Additionally, leaf extracts have shown significant parasitemia suppression and prolonged the survival of mice .

- Acetylcholinesterase (ACE) Inhibition Sonicated aqueous extracts of R. prinoides root have shown distinct acetylcholinesterase (ACE) inhibition, suggesting potential utility in treating Alzheimer’s disease .

- Bioactive Compounds R. prinoides contains various bioactive compounds, including flavonoids and polyphenols, which contribute to its medicinal properties . These compounds act as antioxidants by neutralizing free radicals .

- Toxicity Assessment Studies on rats show that single-dose oral administration of R. prinoides extract at 5000 mg/kg did not cause mortality, indicating an LD50 greater than 5000 mg/kg body weight .

Mechanism of Action

The mechanism of action of Geshoidin involves its antioxidant properties, where it scavenges free radicals and reduces oxidative stress. The molecular targets include reactive oxygen species (ROS) and enzymes involved in inflammatory pathways, such as COX-2 .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound | Class | Key Structural Features | Source | Primary Role |

|---|---|---|---|---|

| This compound | Naphthalenic glucoside | β-sorigenin + glucose | Rhamnus prinoides | Bittering, antioxidant |

| β-Sorigenin | Naphthol | Aglycone of this compound | R. prinoides | Precursor to this compound |

| Emodin | Anthraquinone | Trihydroxyanthraquinone | R. prinoides | Antimicrobial |

| Ascorbic Acid | Organic acid | Enediol lactone | Synthetic/natural | Antioxidant |

Research Findings and Discussion

- Structural Advantages : this compound’s glucoside moiety enhances solubility, making it more bioavailable than its aglycone, β-sorigenin .

- Functional Superiority : Despite weaker antioxidant activity than ascorbic acid, this compound’s dual role as a bittering agent and antiplasmodial compound underscores its unique value .

- Limitations : Unlike ellagic acid derivatives or epicatechin gallate, this compound lacks antiviral activity in HIV assays .

Q & A

Q. What are the best practices for documenting this compound’s synthetic protocols to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: describe reaction conditions (solvent, temperature, catalysts), characterize all new compounds with spectral data, and report yields unambiguously (e.g., "isolated yield" vs. "conversion"). Provide raw data in supplementary materials .

Q. How can researchers avoid biases in interpreting this compound’s therapeutic potential during preclinical studies?

- Methodological Answer : Use blinded data analysis and independent replication. Pre-register study protocols (e.g., on Open Science Framework) to mitigate publication bias. Disclose funding sources and conflicts of interest .

Tables of Key Findings from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.